molecular formula C23H22ClN3O4 B2490630 3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide CAS No. 1203083-94-6

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide

Cat. No.: B2490630
CAS No.: 1203083-94-6
M. Wt: 439.9
InChI Key: XBRVQCJUNGZTFB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a 3-chloro substituent and a ureido linkage to a 3,4-dimethoxybenzyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethoxybenzylamine: This can be achieved through the reduction of 3,4-dimethoxybenzaldehyde.

    Formation of the ureido intermediate: The 3,4-dimethoxybenzylamine is reacted with an isocyanate to form the ureido intermediate.

    Coupling with 3-chlorobenzoyl chloride: The ureido intermediate is then coupled with 3-chlorobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(2-(3-(3,4-dimethoxyphenyl)ureido)phenyl)benzamide: Similar structure but lacks the benzyl group.

    3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness

3-chloro-N-(2-(3-(3,4-dimethoxybenzyl)ureido)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ureido and methoxybenzyl groups allows for versatile interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-[2-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4/c1-30-20-11-10-15(12-21(20)31-2)14-25-23(29)27-19-9-4-3-8-18(19)26-22(28)16-6-5-7-17(24)13-16/h3-13H,14H2,1-2H3,(H,26,28)(H2,25,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRVQCJUNGZTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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